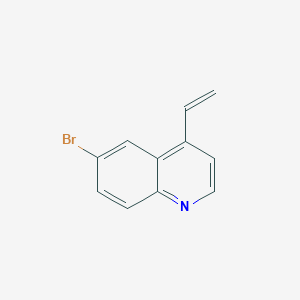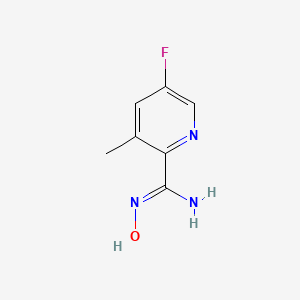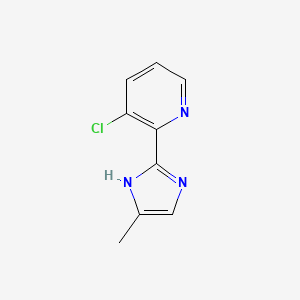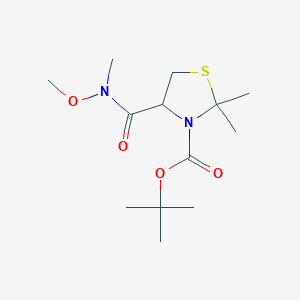![molecular formula C11H13NO B13675743 6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)
6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide. The oxidation process typically yields quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of tetrahydroquinoline derivatives.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents like sodium ethoxide, resulting in the formation of ethoxy derivatives.
科学的研究の応用
6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can be compared with other similar compounds, such as:
1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: This compound lacks the methoxy group, which may result in different chemical and biological properties.
6-Ethoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: The ethoxy derivative may exhibit different reactivity and biological activity compared to the methoxy derivative.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
6-methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C11H13NO/c1-13-8-2-3-11-10(5-8)9-4-7(9)6-12-11/h2-3,5,7,9,12H,4,6H2,1H3 |
InChIキー |
KGRKXMHPBWXLGT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NCC3C2C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




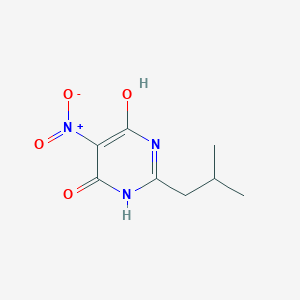
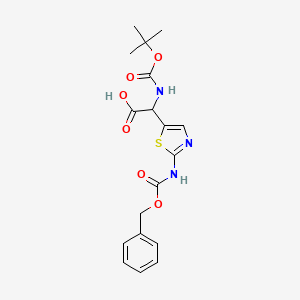

![6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide](/img/structure/B13675685.png)
![Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13675694.png)
![Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675702.png)

